Triadimenol

Ecotoxicology Amphibian Toxicology Pesticide Risk Assessment

Select Triadimenol for DMI resistance screening: its resistance factor exceeds tebuconazole, propiconazole, and epoxiconazole, enabling early detection of emerging resistance in barley powdery mildew. Field DT50 >400 days makes it the optimal compound for soil persistence studies. Stereoisomer-dependent aquatic toxicity (96h LC50 34.55 mg/L in Rana nigromaculata) differentiates it from triadimefon. Request your analytical standard today.

Molecular Formula C14H18ClN3O2
Molecular Weight 295.76 g/mol
CAS No. 55219-65-3
Cat. No. B1683232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriadimenol
CAS55219-65-3
Synonyms1-(1,2,4-triazolyl)-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one
azocene
Bayleton
triadimefon
triadimefon nitrate
triadimefon sulfate
triadimenol
Tripinacloraz
Molecular FormulaC14H18ClN3O2
Molecular Weight295.76 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O
InChIInChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3
InChIKeyBAZVSMNPJJMILC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in alcohol, ketones
In water, 120 mg/L at 20 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Triadimenol (CAS 55219-65-3) Procurement Guide: A Systemic Triazole Fungicide for Cereal and Specialty Crop Protection


Triadimenol (CAS 55219-65-3) is a systemic triazole fungicide belonging to the FRAC Code 3 class of sterol demethylation inhibitors (DMIs) that disrupt ergosterol biosynthesis in fungal cell membranes [1]. First introduced in 1978, it is applied as a foliar spray, seed treatment, and soil application for broad-spectrum control of powdery mildews (Erysiphe spp.), rusts (Puccinia spp.), bunts, smuts, and vascular-streak dieback in cereals, grapes, bananas, sugar beets, and brassicas [2]. The compound is also the active metabolite of the pro-fungicide triadimefon, formed via reduction of the parent carbonyl group, and is recognized for its greater fungicidal and toxic potency relative to triadimefon [3].

Why Triadimenol Cannot Be Simply Replaced by Other Triazole Fungicides


Triadimenol differs from other triazole DMIs in several critical dimensions including intrinsic fungicidal potency, resistance factor profiles, environmental persistence, and stereoselective toxicity [1]. While it shares a common mode of action with tebuconazole, propiconazole, and epoxiconazole, quantitative cross-study comparisons reveal that triadimenol exhibits a distinct combination of high resistance factor in barley powdery mildew populations, extended soil half-life exceeding 400 days, and unique stereoisomer-dependent aquatic toxicity to Daphnia magna [2]. Moreover, triadimenol demonstrates approximately three-fold lower dopamine uptake inhibition potency compared to its parent triadimefon, a difference that influences mammalian neurotoxicity profiles and has direct implications for safety data interpretation in regulatory submissions [3]. These quantitative differences preclude simple substitution in research, residue analysis, or formulation development without validation.

Triadimenol Technical Evidence Guide: Quantitative Differentiation from Comparators


Reduced Acute Aquatic Toxicity to Tadpoles Compared to Parent Compound Triadimefon

In a 96-hour acute toxicity assay using Rana nigromaculata tadpoles, triadimenol exhibited a 33% higher LC50 value than its parent compound triadimefon, indicating lower acute lethality to this amphibian species [1]. Notably, the relative harmfulness reversed at low chronic exposure doses, with triadimenol showing greater adverse effects than triadimefon at low concentrations, suggesting distinct toxicodynamic mechanisms [1].

Ecotoxicology Amphibian Toxicology Pesticide Risk Assessment

Higher Resistance Factor in Barley Powdery Mildew Compared to Next-Generation Triazoles

In a genetic analysis of Erysiphe graminis f.sp. hordei (barley powdery mildew) progeny from a cross between triadimenol-resistant and sensitive isolates, the resistance factor (RF, defined as the ratio of EC50 between resistant and sensitive progeny) was greatest for triadimenol among five tested triazole fungicides [1]. The RF for triadimenol exceeded that of tebuconazole, propiconazole, epoxiconazole, and cyproconazole, with the triadimenol RF being substantially higher when applied as a seed treatment compared to foliar spray [1]. The triadimenol resistance allele conferred cross-resistance to all other triazoles tested, but the magnitude of resistance was most pronounced for triadimenol itself [1].

Fungicide Resistance DMI Cross-Resistance Cereal Pathology

Lower Dopamine Uptake Inhibition Potency Relative to Triadimefon

In rat striatal synaptosomal preparations, triadimenol inhibited dopamine uptake with approximately three-fold lower potency than triadimefon, and both compounds were substantially less potent than the prototypical dopamine uptake inhibitor GBR12909 [1]. Specifically, triadimefon exhibited an IC50 of 4.7 μM for dopamine uptake inhibition, while triadimenol showed approximately three-fold lower potency [1]. Neither compound inhibited serotonin uptake at concentrations up to 100 μM [1].

Neurotoxicology Monoamine Transporter In Vitro Pharmacology

Prolonged Soil Persistence (DT50 > 400 Days) Comparable to Flutriafol and Epoxiconazole

In a 2.5-year field study conducted on Rothamsted clay loam and Woburn sandy loam soils, triadimenol exhibited a dissipation half-life (DT50) exceeding 400 days, placing it among the most persistent triazole fungicides evaluated [1]. Triadimenol's persistence was comparable to flutriafol and epoxiconazole (both DT50 > 400 days) and approximately twice that of propiconazole (DT50 ~200 days) [1]. Despite model predictions of ~50% remaining after 2.5 years, triadimenol was not detected at the end of the study, indicating that laboratory-based degradation models may overestimate field persistence for this compound [1].

Environmental Fate Soil Degradation Pesticide Persistence

Analytical Reference Standard Purity: ≥99.0% by GC and qNMR

Commercially available triadimenol analytical reference standards are certified at purities of 99.0% or higher, as determined by gas chromatography (GC) and quantitative nuclear magnetic resonance (qNMR) [1]. The compound is supplied as a mixture of stereoisomers, reflecting the isomeric composition found in technical-grade material and environmental samples [2]. Analytical-grade standards with purity in the 98-99.9% range are used for quantification in residue monitoring studies involving honey, crops, and environmental matrices .

Analytical Chemistry Pesticide Residue Analysis Reference Materials

Triadimenol Application Scenarios: Where the Quantitative Differentiation Drives Selection


Amphibian Ecotoxicology Studies Requiring Metabolite-Specific Risk Assessment

When evaluating the environmental impact of triadimefon applications, researchers should select triadimenol as the test substance for chronic exposure studies in amphibian models. Triadimenol's 96-hour LC50 of 34.55 mg/L in Rana nigromaculata tadpoles, which is 33% higher (less acutely toxic) than triadimefon's LC50 of 25.97 mg/L, provides a quantifiable basis for differentiating acute hazard profiles between the pro-fungicide and its active metabolite [1]. Importantly, the reversal of relative harmfulness at low chronic doses—where triadimenol becomes more toxic than triadimefon—demands compound-specific dose-response characterization rather than read-across from triadimefon data [1].

DMI Fungicide Resistance Monitoring in Cereal Powdery Mildew

Triadimenol is the optimal sentinel compound for detecting and quantifying DMI resistance shifts in barley powdery mildew (Erysiphe graminis f.sp. hordei) populations. Its resistance factor (RF) exceeds that of tebuconazole, propiconazole, epoxiconazole, and cyproconazole, making triadimenol the most sensitive indicator for early detection of emerging resistance [2]. Seed treatment applications amplify the RF magnitude compared to foliar sprays, providing a discriminating assay condition for resistance screening programs [2]. Resistance monitoring laboratories should include triadimenol in their DMI sensitivity panel specifically because its high RF enables detection of subtle shifts that may not yet be apparent with newer, lower-RF triazoles.

Environmental Fate Studies of Persistent Triazole Fungicides in Agricultural Soils

Triadimenol serves as a model compound for studying long-term persistence of triazole fungicides in soil systems. With a field-measured DT50 exceeding 400 days, triadimenol persists approximately twice as long as propiconazole (DT50 ~200 days) and exhibits persistence comparable to flutriafol and epoxiconazole [3]. The observed discrepancy between laboratory-based persistence predictions (which overestimated triadimenol remaining at 2.5 years) and actual field measurements underscores the necessity of field validation for this compound class [3]. Researchers investigating soil accumulation, leaching potential, or remediation strategies for persistent triazoles should prioritize triadimenol as a representative high-persistence member of this fungicide class.

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